2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the 4-fluorophenylmethylsulfanyl and oxolan-2-ylmethyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and bacterial cell wall synthesis .
Properties
Molecular Formula |
C20H19FN2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(oxolan-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H19FN2O2S/c21-15-9-7-14(8-10-15)13-26-20-22-18-6-2-1-5-17(18)19(24)23(20)12-16-4-3-11-25-16/h1-2,5-10,16H,3-4,11-13H2 |
InChI Key |
JRVHLWHGUNPCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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